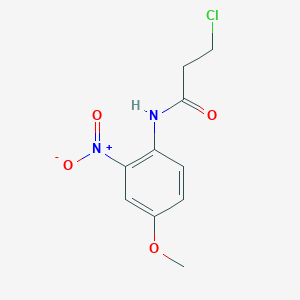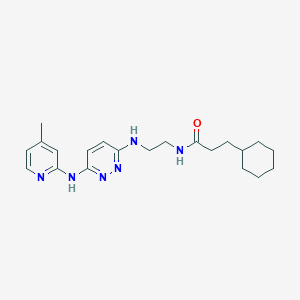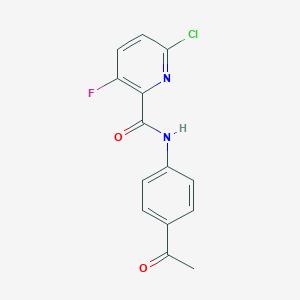
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent . This compound is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of this compound consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom in the amide group is bonded to a phenyl ring, which carries a methoxy group at the fourth position and a nitro group at the second position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 178.95°C and a predicted boiling point of approximately 478.2°C at 760 mmHg. The compound has a predicted density of approximately 1.4 g/cm³ and a refractive index (n20D) of 1.59 .Aplicaciones Científicas De Investigación
Immunomodulatory Potential
N-aryl-3-(indol-3-yl)propanamides, a class of compounds which includes derivatives similar to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, have been synthesized and studied for their immunosuppressive activities. These compounds, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, showed significant inhibitory activity in murine splenocytes proliferation assays and mice delayed-type hypersensitivity assays, highlighting their potential in immunomodulation (Giraud et al., 2010).
Nematicidal Properties
Compounds structurally related to this compound have been synthesized and evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica). These include derivatives like 3-(4-chloro/methyl/nitro/methoxy phenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives. Incorporation of carbamoyloxy moiety in these compounds enhanced their nematicidal activity, with some showing significant nematode mortality (Kumari, Singh, & Walia, 2014).
Antimicrobial Activity
3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and similar compounds have been synthesized and tested for their antimicrobial properties. These compounds exhibited potent antimicrobial activity against various microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating their potential as antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Photopolymer and DNA Interactions
A cationic polymer was synthesized using a compound structurally related to this compound, which could switch forms upon light irradiation. This polymer demonstrated the ability to condense and release double-strand DNA, as well as switch antibacterial activity, highlighting its potential in biotechnological applications (Sobolčiak et al., 2013).
Crystal Structure Analysis
The crystal structure of a compound related to this compound, specifically N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide, has been analyzed. The study of such structures provides valuable insights into the molecular arrangements and interactions important in material sciences and pharmaceuticals (Zukerman-Schpector et al., 2006).
Cancer Research
Several studies have examined derivatives of this compound for their potential in cancer research. These compounds have been evaluated for cytotoxicity against various human cancer cell lines, providing insights into new avenues for anticancer drug development (Pandey et al., 2019), (Pandey et al., 2020).
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is not specified in the search results. Given its use in the synthesis of antimicrobial agents , it might be involved in the inhibition of certain bacterial processes, but this is purely speculative without specific research data.
Propiedades
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGDNZKKCTNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)

![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B3006296.png)

![2-Chloro-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]acetamide](/img/structure/B3006298.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B3006300.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)

![3-Hydroxy-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylbenzohydrazide](/img/structure/B3006305.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)

